Brutieridin

HMG-CoA reductase molecular docking DFT

Brutieridin is the only bergamot flavonoid that simultaneously inhibits intestinal cholesterol uptake via NPC1L1 downregulation (~50% at 100 µM) and acts as a competitive HMG-CoA reductase ligand (HMGR binding energy: 90.8 kcal/mol). Unlike melitidin, naringin, or neohesperidin, its hesperetin scaffold with HMG moiety enables dual-pronged mechanistic studies impossible with other bergamot compounds. Essential for NPC1L1 post-translational regulation research, HDL-raising fraction studies, and as a quantitative marker for bergamot extract standardization (BPF lot variation ≥43%).

Molecular Formula C34H42O19
Molecular Weight 754.7 g/mol
CAS No. 1162664-57-4
Cat. No. B10837292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrutieridin
CAS1162664-57-4
Molecular FormulaC34H42O19
Molecular Weight754.7 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)O)O)COC(=O)CC(C)(CC(=O)O)O)O)O)O)O)O
InChIInChI=1S/C34H42O19/c1-13-26(41)28(43)30(45)32(49-13)53-31-29(44)27(42)22(12-48-24(40)11-34(2,46)10-23(38)39)52-33(31)50-15-7-17(36)25-18(37)9-20(51-21(25)8-15)14-4-5-19(47-3)16(35)6-14/h4-8,13,20,22,26-33,35-36,41-46H,9-12H2,1-3H3,(H,38,39)/t13-,20-,22+,26-,27+,28+,29-,30+,31+,32-,33+,34?/m0/s1
InChIKeySHCWOSSXLGIQEQ-CZFUJNBSSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Brutieridin (CAS 1162664-57-4) – A Potent Cholesterol-Lowering Flavanone Glycoside from Bergamot


Brutieridin is a flavanone-O-glycoside isolated from bergamot fruit (Citrus bergamia), characterized structurally as hesperetin 7-(2′′-α-rhamnosyl-6′′-(3′′′′-hydroxy-3′′′′-methylglutaryl)-β-glucoside). It carries a 3-hydroxy-3-methylglutaryl (HMG) moiety that confers structural analogy to the HMG-CoA substrate of the rate-limiting enzyme in cholesterol biosynthesis [1]. Brutieridin has been identified as one of the principal bioactive constituents in bergamot extracts, alongside melitidin, neoeriocitrin, naringin, and neohesperidin, with reported statin-like, cholesterol-uptake-inhibitory, and antioxidant activities [2], [3].

Why Brutieridin Cannot Be Readily Replaced by Other Bergamot Flavonoids in Cholesterol Research


Although brutieridin is structurally related to melitidin (which bears a naringenin aglycone) and shares the bergamot matrix with naringin and neohesperidin, these compounds exhibit distinct mechanistic signatures and potency profiles that render them non-interchangeable. Brutieridin uniquely houses an HMG moiety on a hesperetin scaffold, whereas melitidin carries the same HMG group on naringenin, and naringin and neohesperidin lack this HMG motif altogether. Consequently, brutieridin and melitidin are predicted to act as competitive HMG-CoA reductase ligands, unlike the other flavonoids [1]. More importantly, only brutieridin has been shown to simultaneously suppress intestinal cholesterol uptake via NPC1L1 downregulation, a dual-pronged mechanism not replicated by neohesperidin or naringin in the same cell model [2].

Quantitative Differentiation of Brutieridin Against Closest Analogs and Pharmacological Benchmarks


Computational Binding Energy to HMG-CoA Reductase: Brutieridin/Melitidin vs. Simvastatin

In a density functional theory (DFT) study, the B3LYP-level binding energy of the brutieridin/melitidin–HMGR complex in a protein-like medium was computed to be 90.8 kcal/mol, which was comparable to the 101.1 kcal/mol obtained for the clinical statin simvastatin in the same model [1]. This difference of approximately 10.3 kcal/mol places brutieridin/melitidin within the same thermodynamic regime as the established drug, supporting its classification as a competent HMGR ligand.

HMG-CoA reductase molecular docking DFT statin-like flavonoids

Intestinal Cholesterol Uptake Inhibition: Brutieridin vs. Other Bergamot Flavonoids in Caco-2 Cells

In Caco-2 human intestinal epithelial cells, brutieridin at 100 µM for 24 h significantly suppressed cholesterol uptake compared to control (p < 0.05), an effect that was not observed with equimolar concentrations of neoeriocitrin, naringin, neohesperidin, or melitidin in the same study [1]. This indicates that among the five principal bergamot flavonoids tested, brutieridin uniquely impairs intestinal cholesterol absorption.

cholesterol absorption NPC1L1 Caco-2 intestinal transport

NPC1L1 Protein Expression Reduction: Brutieridin vs. Control in Caco-2 Cells

Brutieridin at 100 µM induced a nearly 50% reduction in NPC1L1 protein expression in Caco-2 cells after 24 h incubation compared to the untreated control group (p < 0.05), as quantified by Western blot [1]. No significant reductions in NPC1L1 were reported for the other principal bergamot flavonoids (neoeriocitrin, naringin, neohesperidin, melitidin) under the same conditions [1].

NPC1L1 cholesterol transporter protein expression Caco-2

Molecular Docking Binding Affinity to HMG-CoA Reductase: Brutieridin vs. Atorvastatin

In an in silico screening of 20 Citrus bergamia phytochemicals against HMG-CoA reductase using AutoDock Vina, brutieridin ranked among the top 8 compounds exhibiting better binding affinities than the clinical comparator atorvastatin (−9.2 kcal/mol) [1]. The exact brutieridin docking score was not individually disclosed; however, its membership in this superior cluster indicates a predicted affinity more negative than −9.2 kcal/mol, placing it ahead of atorvastatin computationally.

AutoDock Vina molecular docking HMG-CoA reductase binding affinity

Compositional Dominance in Bioactive Fraction: Brutieridin as Major HMGF Constituent

The 3-hydroxy-3-methylglutaryl flavanones enriched fraction (HMGF) derived from bergamot fruit was characterized as containing 62% brutieridin and 14% melitidin [1]. In hypercholesterolaemic rats, HMGF reduced total cholesterol, triglycerides, VLDL, and LDL while increasing HDL, with the HDL-elevating effect not observed in the simvastatin comparator arm [1]. Owing to its predominant mass fraction, brutieridin is the principal active-component contributor to these in vivo outcomes.

HMGF bergamot fraction in vivo cholesterol

Radical Scavenging Activity: Brutieridin DPPH and ABTS IC50 Values

Brutieridin demonstrates radical scavenging activity with an IC50 of 48 μM against DPPH radical and 35 μM against ABTS+· radical [1]. These antioxidant values can serve as baseline comparators for other flavonoids in the bergamot series; however, direct head-to-head antioxidant data for brutieridin versus melitidin, naringin, or neohesperidin in the same assay format are not available in the public domain.

antioxidant DPPH ABTS radical scavenging

Evidence-Backed Application Scenarios for Brutieridin Procurement and Experimental Use


Intestinal Cholesterol Absorption Mechanism Studies – NPC1L1 Pathway Dissection

Brutieridin is the only bergamot flavonoid capable of suppressing cholesterol uptake in Caco-2 cells while concurrently downregulating NPC1L1 protein expression by approximately 50% at 100 µM [1]. This unique dual phenotype makes brutieridin an essential chemical probe for dissecting post-translational NPC1L1 regulation, enabling studies that melitidin, naringin, or neohesperidin cannot support.

HMG-CoA Reductase Ligand Validation and Natural-Product-Based Statin Optimization

With a computed HMGR binding energy of 90.8 kcal/mol, brutieridin serves as a naturally occurring HMG-CoA competitive ligand structurally distinct from fungal-derived statins [2]. Its hesperetin scaffold with an HMG group offers a privileged starting point for semi-synthetic optimization, especially for projects seeking HMG-CoA reductase binders with alternative pharmacokinetic profiles.

In Vivo Hypercholesterolemia Research Requiring HDL-Elevating Activity

Bergamot HMGF fraction, in which brutieridin is the dominant constituent (62%), increased HDL levels in hypercholesterolaemic rats—an outcome not reproduced by simvastatin [3]. Laboratories investigating HDL-raising mechanisms alongside LDL-lowering can prioritize brutieridin-rich fractions over pure simvastatin or melitidin-predominant extracts.

Comparative Phytochemical Profiling and Standardization of Bergamot Extracts

Commercial bergamot polyphenolic fractions can vary substantially in brutieridin content (e.g., a 43% difference between BPF-A and BPF-B lot formulations) [1]. Brutieridin can therefore serve as a quantitative marker compound for HPLC-UV or UHPLC-MS/MS batch standardization, ensuring lot-to-lot consistency for both research and dietary supplement production.

Technical Documentation Hub

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